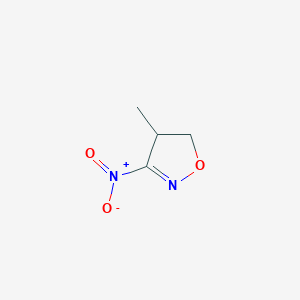

4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that consist of a five-membered ring structure with three carbon atoms, one nitrogen atom, and one oxygen atom . The specific compound “this compound” has a molecular weight of 130.1 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis of Nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate Compounds : These compounds were synthesized using methyl isocyanoacetate and nitrophthalic anhydrides, involving oxazole-4-carboxylate compounds. This process is notable for the synthesis of complex organic structures (Nunami et al., 1979).

- Formation of Abnormal Diels–Alder Adducts : A study demonstrated the reaction of substituted oxazoles with tetracyanoethylene, leading to the formation of Diels–Alder adducts via a zwitterionic mechanism involving oxazole ring opening (Ibata et al., 1986).

Coordination Chemistry

- Use as Chiral Auxiliaries in Asymmetric Syntheses : 4,5-Dihydro-1,3-oxazole ligands, commonly known as oxazolines, are used in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in design and synthesis from readily available precursors (Gómez et al., 1999).

Organic Chemistry and Polymerization

- Cationic Ring Opening Polymerization : A new monomer, 4,5-dihydro-2-[2-(9-anthryl)ethyl]-1,3-oxazole, was synthesized and subjected to cationic ring-opening isomerization polymerization, showing potential applications in polymer chemistry (Simionescu et al., 1987).

Medicinal Chemistry

- Synthesis of Tuberculostatic Agents : Synthesis of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles, which have potential as antimycobacterial agents, demonstrates the medicinal application of oxazole derivatives (Żwawiak et al., 2008).

- Anticancer Activity of Oxazole Derivatives : Novel oxazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, highlighting their potential in cancer treatment (Liu et al., 2009).

Corrosion Inhibition

- Anti-corrosion Properties : A novel triazole derivative, including oxazole units, was tested as an anticorrosion agent for mild steel in an acid environment, showcasing its application in corrosion prevention (Rahmani et al., 2019).

Propiedades

IUPAC Name |

4-methyl-3-nitro-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-3-2-9-5-4(3)6(7)8/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGLFPAIPZCULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CON=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2469999.png)

![N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2470003.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid](/img/structure/B2470004.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)

![N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2470011.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]but-2-enamide](/img/structure/B2470018.png)

![3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2470019.png)